Cas no 52018-89-0 (1-[2-(4-chlorophenyl)-1h-indol-3-yl]butan-2-amine)

1-[2-(4-chlorophenyl)-1h-indol-3-yl]butan-2-amine structure
52018-89-0 structure
Product Name:1-[2-(4-chlorophenyl)-1h-indol-3-yl]butan-2-amine
CAS No:52018-89-0
MF:C18H19ClN2
MW:298.809863328934
CID:1575204
PubChem ID:40193
Update Time:2025-04-21

1-[2-(4-chlorophenyl)-1h-indol-3-yl]butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(4-chlorophenyl)-1H-indol-3-yl]butan-2-amine
    • 3-(2-Aminobutyl)-2-(p-chlorophenyl)indole
    • INDOLE, 3-(2-AMINOBUTYL)-2-(p-CHLOROPHENYL)-
    • AC1L238X
    • CTK8I9903
    • LS-82256
    • 3-(2-Aminobutyl)-2-(p-chlorophenyl)-1H-indole
    • 2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine
    • 1H-Indole-3-ethanamine, 2-(4-chlorophenyl)-alpha-ethyl-
    • DTXSID60966350
    • DB-293452
    • 3-(2-Aminobutyl )-2-(p-chlorophenyl )-1h-indole
    • 52018-89-0
    • 1-[2-(4-chlorophenyl)-1h-indol-3-yl]butan-2-amine
    • Inchi: 1S/C18H19ClN2/c1-2-14(20)11-16-15-5-3-4-6-17(15)21-18(16)12-7-9-13(19)10-8-12/h3-10,14,21H,2,11,20H2,1H3
    • InChI Key: MGCXKZBSZFFGLM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=C(C2C=CC=CC=2N1)CC(CC)N

Computed Properties

  • Exact Mass: 298.12387
  • Monoisotopic Mass: 298.123676
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.8
  • XLogP3: 4.6

Experimental Properties

  • Density: 1.2
  • Boiling Point: 500.6°C at 760 mmHg
  • Flash Point: 256.6°C
  • Refractive Index: 1.645
  • PSA: 41.81
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